molecular formula C14H10F6N2O2 B7890769 ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B7890769
M. Wt: 352.23 g/mol
InChI Key: OMPKZEJYOCHNQG-UHFFFAOYSA-N
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Description

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is a chemical compound characterized by its complex structure, which includes a pyrazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to form the pyrazole ring. Finally, the carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can be performed to convert the pyrazole ring into other derivatives.

  • Substitution: The trifluoromethyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid.

  • Reduction: The major products include reduced pyrazole derivatives.

  • Substitution: The products vary based on the substituents introduced.

Scientific Research Applications

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound's binding affinity to certain receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is unique due to its trifluoromethyl groups and pyrazole ring. Similar compounds include:

  • Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate: This compound differs in the position of the carboxylate group.

  • Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-2-carboxylate: This compound has a different substitution pattern on the pyrazole ring.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O2/c1-2-24-12(23)10-6-21-22-11(10)7-3-8(13(15,16)17)5-9(4-7)14(18,19)20/h3-6H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPKZEJYOCHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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